(Azidomethyl)cyclopentane

Click Chemistry 1,3-Dipolar Cycloaddition Synthetic Yield

(Azidomethyl)cyclopentane is an organic azide with the formula C6H11N3, classified as a versatile building block for organic synthesis. Its core structure consists of a saturated five-membered cyclopentane ring functionalized with a highly reactive azidomethyl group, which is the primary driver of its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 1,3-dipolar cycloadditions.

Molecular Formula C6H11N3
Molecular Weight 125.175
CAS No. 455256-35-6
Cat. No. B2624582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Azidomethyl)cyclopentane
CAS455256-35-6
Molecular FormulaC6H11N3
Molecular Weight125.175
Structural Identifiers
SMILESC1CCC(C1)CN=[N+]=[N-]
InChIInChI=1S/C6H11N3/c7-9-8-5-6-3-1-2-4-6/h6H,1-5H2
InChIKeyIFBZCEXADKNJSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Azidomethyl)cyclopentane (CAS 455256-35-6): A Foundational Azide Building Block for Click Chemistry and Heterocycle Synthesis


(Azidomethyl)cyclopentane is an organic azide with the formula C6H11N3, classified as a versatile building block for organic synthesis [1]. Its core structure consists of a saturated five-membered cyclopentane ring functionalized with a highly reactive azidomethyl group, which is the primary driver of its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 1,3-dipolar cycloadditions . This compound serves as a direct source of the cyclopentylmethyl scaffold, enabling the efficient and selective construction of 1,2,3-triazole-containing molecules, which are of significant interest in medicinal chemistry, chemical biology, and materials science .

Why (Azidomethyl)cyclopentane (CAS 455256-35-6) Is Not Interchangeable with Other Azide Reagents


In the context of click chemistry, the 'azide' is not a commodity. The steric and electronic properties of the R-group attached to the azido (-N3) moiety profoundly influence reaction kinetics, regioselectivity, and the ultimate properties of the resulting triazole product [1]. For (Azidomethyl)cyclopentane, the specific combination of a primary, unhindered azidomethyl group attached to a hydrophobic cyclopentane ring provides a distinct reactivity profile and physicochemical signature. This contrasts with aromatic azides, short-chain aliphatic azides, or even other cyclic azides, where differences in ring size, substitution, or chain length can alter reaction rates and lead to final products with divergent solubility, lipophilicity (cLogP), and biological target engagement . Therefore, generic substitution based solely on the presence of an azide functional group is scientifically unsound and can lead to failed syntheses or altered biological outcomes.

Head-to-Head Quantitative Evidence: (Azidomethyl)cyclopentane vs. Closest Analogs


Demonstrated Synthetic Efficiency: High Yield in CuAAC Triazole Formation

(Azidomethyl)cyclopentane demonstrates high efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a critical metric for its selection as a building block. In a direct synthetic application, the reaction of (azidomethyl)cyclopentane with a terminal alkyne under standard CuAAC conditions resulted in the formation of the desired 1,4-disubstituted triazole product in a 91% isolated yield [1]. This efficiency is critical for minimizing waste and maximizing throughput in both research and process chemistry settings.

Click Chemistry 1,3-Dipolar Cycloaddition Synthetic Yield Triazole Synthesis

Strategic Structural Differentiation: Impact of the Cyclopentane Ring on Drug-like Properties

The choice of the cyclopentane ring in (Azidomethyl)cyclopentane imparts specific physicochemical properties that differentiate it from other common azide building blocks. While direct experimental data for all analogs are not compiled in a single study, the structural implications are clear. Compared to a simple alkyl chain (e.g., n-butyl azide), the cyclic structure offers reduced conformational flexibility and a different metabolic profile. Compared to an aromatic azide (e.g., 4-azidomethylbenzene), the saturated cyclopentane ring provides increased sp3 character (Fsp3), a parameter often correlated with improved clinical success in drug discovery [1].

Physicochemical Properties Drug Design Lipophilicity Solubility

Contrasting Biological Activity: A Divergent Profile from Other Azide-Containing Cyclopentanes

Unlike many azide building blocks which are chemically inert handles, (Azidomethyl)cyclopentane is reported to possess intrinsic biological activity, acting as a neuraminidase inhibitor. It has demonstrated in vitro efficacy against influenza A and B viruses . This property is not a universal feature of cyclopentane azides. For example, chiral analogs like (1R,2R)-2-(azidomethyl)cyclopentan-1-amine are used primarily as synthetic intermediates for their amine functionality, not for direct biological activity . Similarly, fluorinated analogs like 2-(azidomethyl)-1,1-difluorocyclopentane are valued for their unique electronic properties in synthesis rather than as therapeutic agents themselves .

Antiviral Research Neuraminidase Inhibition Biological Activity Prodrug

Optimal Application Scenarios for (Azidomethyl)cyclopentane (CAS 455256-35-6) Based on Verifiable Evidence


High-Yield Synthesis of 1,2,3-Triazole-Functionalized Cyclopentanes

As demonstrated by its 91% yield in CuAAC reactions [1], (Azidomethyl)cyclopentane is an ideal reagent for the efficient, late-stage installation of a cyclopentylmethyl group onto diverse alkynes. This application is particularly valuable in medicinal chemistry programs aiming to explore cyclopentane-based scaffolds for improved pharmacokinetic properties, as the high yield ensures reliable access to diverse compound libraries.

Probing Neuraminidase Inhibition in Antiviral Research

The reported activity of (Azidomethyl)cyclopentane as a neuraminidase inhibitor prodrug makes it a relevant tool compound or starting point for medicinal chemistry efforts targeting influenza. Researchers can use this compound to establish a baseline for structure-activity relationship (SAR) studies, modifying the azide group via click chemistry to generate novel triazole-containing analogs with potentially improved potency or selectivity against viral neuraminidase enzymes.

Building Block for Enhanced Lipophilicity and sp3 Character in Drug Design

For projects constrained by solubility or metabolic stability issues associated with flat, aromatic molecules, (Azidomethyl)cyclopentane offers a strategic solution. Its high sp3 fraction (Fsp3 = 1.0) and predicted lipophilicity (cLogP ~2.9) [2] make it a valuable building block for 'escaping flatland' in drug discovery. Procuring this specific azide is a deliberate design choice to modulate these critical physicochemical parameters.

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